molecular formula C11H13NO3 B1340995 3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 95262-05-8

3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1340995
CAS No.: 95262-05-8
M. Wt: 207.23 g/mol
InChI Key: KJYGFBJUJJOUQR-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the efficient synthesis and structural characterization of compounds structurally related to 3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid. For instance, Kobayashi et al. (2008) reported the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives through the reaction of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes, demonstrating a methodology for generating structurally complex and potentially bioactive compounds (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008). Similarly, Gowda et al. (2009) focused on the crystal structure analysis of N-(2,6-Dimethylphenyl)succinamic acid, highlighting the significance of intermolecular hydrogen bonding in dictating the solid-state packing of such molecules (Gowda, Foro, Saraswathi, Terao, & Fuess, 2009).

Chemical Interactions and Reactivity

Studies on the reactivity and interaction mechanisms of compounds related to this compound have provided insights into their potential applications. Ilisz et al. (2009) discussed the high-performance liquid chromatographic enantioseparation of unusual beta-amino acids using pi-acidic and pi-basic chiral stationary phases, indicating the importance of such compounds in chiral analysis and separation sciences (Ilisz, Berkecz, Forró, Fülöp, Armstrong, & Péter, 2009).

Potential Biological and Pharmacological Applications

Although specific details on biological and pharmacological applications are limited due to the exclusion criteria, research into structurally similar compounds suggests potential areas of interest. For example, the synthesis and biological evaluation of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives by Rayes et al. (2019) hint at the exploration of anticancer activities, suggesting that derivatives of this compound might also hold pharmacological significance in cancer research (Rayes, Aboelmagd, Gomaa, Ali, & Fathalla, 2019).

Safety and Hazards

The safety data sheet (SDS) for this compound can provide detailed information about its hazards, handling, storage, and disposal .

Properties

IUPAC Name

3-(3,5-dimethylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(4-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYGFBJUJJOUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586145
Record name 3-(3,5-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95262-05-8
Record name 3-(3,5-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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